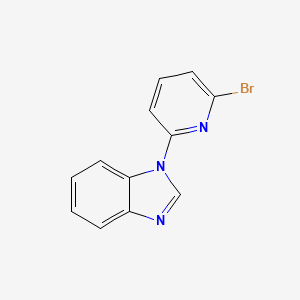

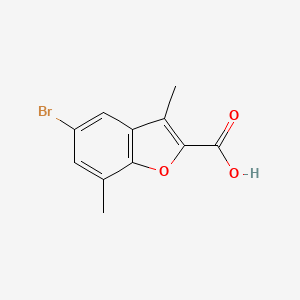

![molecular formula C13H23NO4 B1529516 Racemic-(3R,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate CAS No. 1445951-75-6](/img/structure/B1529516.png)

Racemic-(3R,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate

Descripción general

Descripción

Racemic mixtures are 50:50 mixtures of two enantiomers . They are mirror images of each other and rotate plane-polarized light in an equal but opposite direction, making them optically inactive .

Synthesis Analysis

The synthesis of such compounds generally involves the reaction of a racemate with an enantiomerically pure chiral reagent, giving a mixture of diastereomers . These can be separated due to their different physical properties .Molecular Structure Analysis

The compound belongs to the class of organic compounds known as cyclic peptides . These are compounds containing a cyclic moiety bearing a peptide backbone .Chemical Reactions Analysis

As noted earlier, chiral compounds synthesized from achiral starting materials and reagents are generally racemic . Separation of racemates into their component enantiomers is a process called resolution .Physical And Chemical Properties Analysis

Enantiomers have identical physical properties, such as solubility and melting point . Diastereomers, on the other hand, have different physical properties .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Researchers have developed synthesis pathways for spirocyclic compounds, including tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, highlighting their potential for creating biologically active heterocycles. These synthetic strategies enable the production of isomeric condensation products, opening avenues for further pharmacological exploration (Moskalenko & Boev, 2012).

Enantioselective Synthesis

The concept of thermodynamically controlled deracemization has been applied to achieve enantioselective synthesis of significant compounds like (R)-α-lipoic acid, demonstrating the ability to convert racemic mixtures to high-purity enantiomers. This approach underscores the importance of racemic compounds in facilitating the synthesis of enantiomerically pure substances, which are crucial for various biochemical applications (Kaku et al., 2010).

Enzymatic Resolution

The enzymatic resolution of racemic mixtures to obtain optically pure compounds is another significant application. For instance, the separation of enantiomers of 3-hydroxy-4-(tosyloxy)butanenitrile using lipases has been employed for the synthesis of biologically relevant molecules such as (R)-GABOB and (R)-carnitine hydrochloride, demonstrating the versatility of racemic compounds in enzymatic resolution processes (Kamal, Khanna, & Krishnaji, 2007).

Novel Compound Synthesis

The development of efficient synthetic routes to bifunctional compounds like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate exemplifies the utility of racemic-(3R,5S)-tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate and related compounds in accessing new chemical spaces. These synthetic methodologies facilitate the exploration of novel compounds with potential applications in medicinal chemistry and drug development (Meyers et al., 2009).

Conformational and Structural Studies

Spirocyclic compounds also play a critical role in conformational and structural studies, aiding in the understanding of molecular architecture and its implications on functionality. The synthesis and conformational analysis of spirolactams as conformationally restricted pseudopeptides, for example, provide insights into peptide mimicry and molecular design (Fernandez et al., 2002).

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl (3R,5S)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-6-4-5-13(9-14)7-10(15)8-17-13/h10,15H,4-9H2,1-3H3/t10-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILGESIHSOUCBM-MFKMUULPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2(C1)CC(CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]2(C1)C[C@H](CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Racemic-(3R,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5-chloro-1H-indol-1-yl)ethyl]oxan-4-amine](/img/structure/B1529433.png)

![4-amino-N-[(3-chlorophenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B1529434.png)

![tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate](/img/structure/B1529441.png)